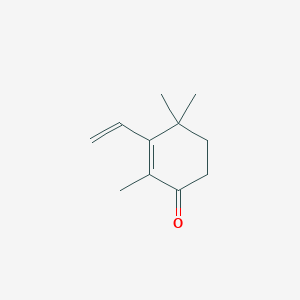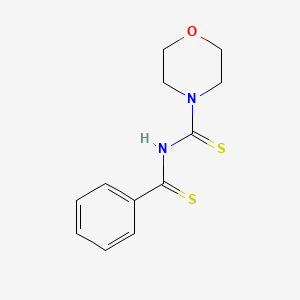
Aziridine, 1,-(1-butenyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1,-(1-butenyl)-, (Z)- is an organic compound with the molecular formula C₆H₁₁N. It is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine, 1,-(1-butenyl)-, (Z)- typically involves the reaction of 1-butenylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring closure and formation of the aziridine ring .
Industrial Production Methods
Industrial production of Aziridine, 1,-(1-butenyl)-, (Z)- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 1,-(1-butenyl)-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of aziridine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Aziridine, 1,-(1-butenyl)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a cross-linking agent in biological systems.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Aziridine, 1,-(1-butenyl)-, (Z)- involves its ability to form covalent bonds with nucleophiles. The aziridine ring is highly strained, making it reactive towards nucleophilic attack. This reactivity allows it to interact with various molecular targets, including proteins and nucleic acids, leading to cross-linking and modification of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine, 1,-(1-butenyl)-, (E)-: The E-isomer of the compound, differing in the spatial arrangement of the butenyl group.
Aziridine: The parent compound without the butenyl substitution.
N-Methylaziridine: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
Aziridine, 1,-(1-butenyl)-, (Z)- is unique due to its Z-configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity and interactions with other molecules, making it valuable in specific applications where stereochemistry plays a crucial role .
Eigenschaften
| 80839-94-7 | |
Molekularformel |
C6H11N |
Molekulargewicht |
97.16 g/mol |
IUPAC-Name |
1-[(Z)-but-1-enyl]aziridine |
InChI |
InChI=1S/C6H11N/c1-2-3-4-7-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- |
InChI-Schlüssel |
ZOJXHLVIYWZLQK-ARJAWSKDSA-N |
Isomerische SMILES |
CC/C=C\N1CC1 |
Kanonische SMILES |
CCC=CN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












